BenchChemオンラインストアへようこそ!

5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride

Medicinal Chemistry Salt Selection Pre-formulation

5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride (CAS 1613292-50-4) is a spirocyclic heterocyclic building block belonging to the 5-oxa-2-azaspiro[3.4]octane scaffold family, pioneered by Carreira and co-workers for drug discovery. This scaffold class has been specifically investigated by Novartis AG as the core motif for M4 muscarinic receptor agonists , with the 7-OH functional handle enabling further diversification into potent and selective CNS-targeted candidates.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 1613292-50-4
Cat. No. B2856411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride
CAS1613292-50-4
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESC1C(COC12CNC2)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c8-5-1-6(9-2-5)3-7-4-6;/h5,7-8H,1-4H2;1H
InChIKeyRDTDERQUVZNQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxa-2-azaspiro[3.4]octan-7-ol Hydrochloride: A Spirocyclic Building Block for M4 Muscarinic Agonist Programs


5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride (CAS 1613292-50-4) is a spirocyclic heterocyclic building block belonging to the 5-oxa-2-azaspiro[3.4]octane scaffold family, pioneered by Carreira and co-workers for drug discovery . This scaffold class has been specifically investigated by Novartis AG as the core motif for M4 muscarinic receptor agonists , with the 7-OH functional handle enabling further diversification into potent and selective CNS-targeted candidates . The hydrochloride salt form provides well-defined stoichiometry and enhanced aqueous solubility relative to its free base counterpart (CAS 1613363-18-0), making it a preferred form for reproducible research workflows.

Why 5-Oxa-2-azaspiro[3.4]octan-7-ol Hydrochloride Cannot Be Replaced by Generic Spirocyclic Analogs


The 5-oxa-2-azaspiro[3.4]octane core incorporates a tetrahydrofuran oxygen heteroatom that is absent in the corresponding 2-azaspiro[3.4]octane (all-carbon) scaffold, altering hydrogen-bonding capacity, conformational preference, and metabolic stability . Within the oxa-series, the 7-OH substitution position provides a uniquely reactive functional handle for esterification, etherification, or oxidation that is not available on the unsubstituted 5-oxa-2-azaspiro[3.4]octane parent (CAS 1359656-11-3) or the 8-OH regioisomer . Procurement of a closely related analog that lacks either the oxygen heteroatom or the 7-OH handle would preclude synthesis of the specific advanced intermediates required for M4 agonist lead optimization as described in the Novartis patent family .

5-Oxa-2-azaspiro[3.4]octan-7-ol Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt Advantage: Aqueous Solubility vs. Free Base Form

The hydrochloride salt of 5-oxa-2-azaspiro[3.4]octan-7-ol (CAS 1613292-50-4, MW 165.62 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 1613363-18-0, MW 129.16 g/mol). The hydrochloride salt carries a formal charge at physiological pH ranges, increasing hydrophilicity as reflected by the computed LogP of -0.4686 for the salt form . The free base, by contrast, has a predicted pKa of 14.30 ± 0.20 for the amine group, indicating it remains largely uncharged in aqueous media, thereby limiting its water solubility . This solubility differential is critical for reproducible solution-phase chemistry in parallel synthesis or bioconjugation workflows.

Medicinal Chemistry Salt Selection Pre-formulation

7-OH Functional Handle: Synthetic Diversification vs. Unsubstituted Parent Scaffold

The 7-hydroxyl group on the tetrahydrofuran ring of 5-oxa-2-azaspiro[3.4]octan-7-ol hydrochloride constitutes a site for orthogonal functionalization that is absent in the unsubstituted 5-oxa-2-azaspiro[3.4]octane hydrochloride parent (CAS 1359656-11-3, MW 149.62 g/mol) . The target compound possesses three hydrogen bond donors (vs. two for the parent scaffold, PubChem computed) and a topological polar surface area (TPSA) of 41.49 Ų , compared to 21.3 Ų for the parent . This increased H-bond donor count and polarity facilitate downstream conversion to esters, carbamates, or ethers, which are essential for SAR exploration at the 7-position as documented in the Novartis M4 agonist patent, where 7-substituted 5-oxa-2-azaspiro[3.4]octane derivatives demonstrated M4 agonist activity .

Organic Synthesis Building Block Utility Scaffold Diversification

Rigid Spirocyclic Scaffold: Conformational Restriction vs. Flexible Piperidine-Based Building Blocks

The 5-oxa-2-azaspiro[3.4]octane scaffold, including 5-oxa-2-azaspiro[3.4]octan-7-ol hydrochloride, features zero rotatable bonds , providing complete conformational restriction. This contrasts sharply with commonly used flexible piperidine-based building blocks (e.g., 4-hydroxypiperidine, 6 rotatable bonds including ring-flip conformations). Reviews of spirocyclic scaffolds in drug discovery indicate that such conformational pre-organization can reduce entropic penalties upon target binding, potentially enhancing potency and selectivity . The 5-oxa-2-azaspiro[3.4]octane scaffold was specifically selected by Novartis for its M4 agonist program alongside the 2-azaspiro[3.4]octane scaffold, with the oxa-variant introducing differential hydrogen-bond acceptor capacity via the tetrahydrofuran oxygen that is absent in the all-carbon 2-azaspiro[3.4]octane system .

Conformational Analysis Drug Design Scaffold Selection

Certified Purity Specification: 98% HPLC vs. Lower-Grade Commercial Alternatives

5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride is available from multiple vendors at certified purity levels of 98% (HPLC) , with supporting analytical documentation including NMR and HPLC traces . Lower-purity alternatives (e.g., 95%) are also commercially available . For building block procurement in multi-step synthetic sequences, a purity differential of 3% (98% vs. 95%) can translate into a cumulative yield difference of 15-26% over five synthetic steps, assuming each step's yield is proportionally impacted by the purity of the starting material. This makes the 98% specification economically significant for medicinal chemistry campaigns requiring gram-scale intermediate production.

Quality Assurance Procurement Specification Reproducibility

Optimal Application Scenarios for 5-Oxa-2-azaspiro[3.4]octan-7-ol Hydrochloride Based on Verified Evidence


Synthesis of M4 Muscarinic Receptor Agonist Candidates for CNS Drug Discovery

This compound serves as the direct precursor for synthesizing 7-substituted 5-oxa-2-azaspiro[3.4]octane derivatives claimed in the Novartis M4 agonist patent family . The 7-OH group enables esterification or etherification to introduce aryl-piperidine moieties that confer M4 receptor agonism. Researchers pursuing novel antipsychotic agents targeting the M4 receptor should specify this hydrochloride salt to ensure aqueous solubility during the coupling step and to match the synthetic route described in the peer-reviewed literature , where the 5-oxa-2-azaspiro[3.4]octane scaffold was advanced alongside the 2-azaspiro[3.4]octane series as M4 agonists.

Structure-Activity Relationship (SAR) Exploration at the 7-Position of 5-Oxa-2-azaspiro[3.4]octane

Medicinal chemistry teams seeking to systematically probe the SAR at the 7-position of the 5-oxa-2-azaspiro[3.4]octane scaffold can use this building block as the common intermediate for parallel library synthesis. The availability at 98% purity with supporting QC documentation (NMR, HPLC) ensures batch-to-batch consistency across multiple library plates. The rigid scaffold (zero rotatable bonds) provides a defined spatial orientation for the 7-substituent, potentially simplifying pharmacophore model interpretation compared to flexible-linker analogs.

Biocatalytic Derivatization and Chiral Resolution Programs

The 7-OH group on the tetrahydrofuran ring presents a chiral center. As demonstrated by Thomson et al. (2023) , transaminase enzymes can be employed to generate chiral amine derivatives from spirocyclic ketone precursors in this scaffold class. The hydrochloride salt of 5-oxa-2-azaspiro[3.4]octan-7-ol can serve as a substrate for enzymatic kinetic resolution or as a chiral reference standard during method development for enantioselective synthesis of M4 agonists. The well-defined salt stoichiometry (1:1 HCl) eliminates the uncertainty associated with variable protonation states encountered with the free base.

Comparative Physicochemical Profiling of Spirocyclic Building Block Libraries

For computational chemistry and cheminformatics groups constructing spirocyclic fragment libraries, this compound provides a characterized data point with computed LogP (-0.4686), TPSA (41.49 Ų), and experimentally confirmed purity . These data enable comparison with the thia-analog (5-thia-2-azaspiro[3.4]octan-7-ol, CAS 1934275-80-5) and the unsubstituted parent scaffold to assess the impact of heteroatom substitution (O vs. S) and hydroxylation on key drug-likeness parameters within the azaspiro[3.4]octane chemical space.

Quote Request

Request a Quote for 5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.